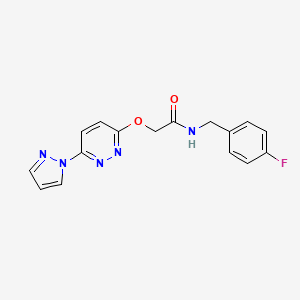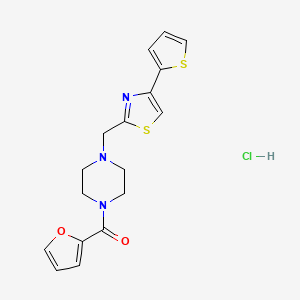
Tert-butyl 3-chloro-2-formylphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 3-chloro-2-formylphenylcarbamate" is not directly studied in the provided papers. However, there are several related compounds that have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, tert-butyl phenylcarbamates and their derivatives have been synthesized and analyzed for various applications, including as intermediates in organic synthesis and as subjects for kinetic resolution .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with other chemical entities. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were studied, indicating the versatility of tert-butyl carbamates in chemical synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been analyzed using various spectroscopic methods and theoretical calculations. For instance, the molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate was studied, revealing strong interactions between the sulfonyl group and the thiadiazole ring . Additionally, computational methods such as DFT and M06-2X have been employed to calculate optimized geometric parameters and vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate, providing detailed insights into the molecular structure .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, for example, was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacted with lithium powder and various electrophiles to yield functionalized carbamates, demonstrating the reactivity of tert-butyl carbamate derivatives in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from studies on similar compounds. For instance, the vibrational frequencies and molecular energies of tert-butyl N-(thiophen-2yl)carbamate were determined using FT-IR and computational methods, which are important for understanding the reactivity and stability of these compounds . The analysis of terbacil, a related compound, by electron capture gas chromatography indicates the potential for tert-butyl carbamate derivatives to be analyzed using advanced chromatographic techniques .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Material Science Applications
In material science, derivatives of tert-butyl carbamate have been utilized in the construction of organogels that exhibit strong blue emissive properties. These materials have been applied in the detection of volatile acid vapors, indicating the chemical's potential role in the development of chemosensory materials (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Biosynthesis Applications
Furthermore, in biosynthesis applications, derivatives such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of statin medications, have been produced using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This demonstrates the compound's relevance in the pharmaceutical industry for the efficient synthesis of active pharmaceutical ingredients (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-chloro-2-formylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBSMIZMVPBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)
![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)
![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)